molecular formula C11H26O2Si B104722 5-(tert-Butyldimethylsilyloxy)-1-pentanol CAS No. 83067-20-3

5-(tert-Butyldimethylsilyloxy)-1-pentanol

Cat. No. B104722
CAS RN: 83067-20-3
M. Wt: 218.41 g/mol
InChI Key: ZPADIAOSJBISTI-UHFFFAOYSA-N
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Description

The compound 5-(tert-Butyldimethylsilyloxy)-1-pentanol is a silicon-containing organic molecule that is of interest in synthetic organic chemistry due to its potential as a building block for various chemical syntheses. The tert-butyldimethylsilyl (TBDMS) group is commonly used as a protective group for alcohols in organic synthesis because it can be introduced and removed under mild conditions .

Synthesis Analysis

The synthesis of compounds related to 5-(tert-Butyldimethylsilyloxy)-1-pentanol involves various strategies. For instance, the kinetic resolution of a related compound, 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol, was achieved using Lipase TL at low temperatures, yielding high enantiomeric purity . Another approach involved the fluoride-induced desilylation of a tert-butyl trimethylsilyl compound to prepare a bicyclo[1.1.1]pentyl anion, demonstrating the manipulation of silyl-protected intermediates . Additionally, the reactivity of a silyloxy compound with aldehydes under the influence of BF3·OEt2 was explored, leading to the formation of mono-protected diols with high selectivity . These methods highlight the versatility of silyl-protected alcohols in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of silyl-protected alcohols like 5-(tert-Butyldimethylsilyloxy)-1-pentanol is characterized by the presence of the bulky TBDMS group, which can influence the reactivity and selectivity of the molecule in chemical reactions. For example, the presence of the TBDMS group has been shown to control the stereoselectivity in reactions between aldehydes and silyloxy-substituted stannanes . The molecular structure of these compounds is crucial for their function as intermediates in the synthesis of complex molecules.

Chemical Reactions Analysis

The chemical reactions involving 5-(tert-Butyldimethylsilyloxy)-1-pentanol and its derivatives are diverse. The silyloxy group can participate in various transformations, such as the Mitsunobu reaction to yield piperazic acid derivatives , or in condensation reactions with aldehydes to form diols . The silyl group can also be used as a protective group that can be selectively removed to unveil the alcohol functionality for further reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(tert-Butyldimethylsilyloxy)-1-pentanol are influenced by the silyl group. The TBDMS group increases the steric bulk and can affect the solubility and boiling point of the compound. The protective group also imparts stability towards various chemical conditions, allowing the alcohol to be selectively deprotected when needed . The acidity and bond dissociation energy of related tert-butyl compounds have been studied, providing insights into the stability of the C-H bonds in these molecules .

Scientific Research Applications

  • Kinetic Resolution and Asymmetric Synthesis

  • Synthesis of Novel Compounds

    • Bouarata et al. (2012) described the synthesis of a novel compound, 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol. This compound was prepared using allylation of specific quinoline with allylic iodide, demonstrating a methodology for creating new chemical entities (Bouarata, L., Tebbani, D., & Mosset, P., 2012).
  • Application in Cyanobacterial Heterocyst Glycolipid Synthesis

    • Soriente et al. (1995) used an enzymatic method to desymmetrize a prochiral derivative of 1,3,5-pentanetriol, leading to the synthesis of a cyanobacterial heterocyst glycolipid. This highlights its application in biological and ecological research (Soriente, A., Laudisio, G., Giordano, M., & Sodano, G., 1995).
  • Biofuel Production

    • Cann and Liao (2009) discussed the use of pentanol isomers, including compounds like 5-(tert-Butyldimethylsilyloxy)-1-pentanol, in engineered microorganisms for potential biofuel applications. Their research indicates the promise of these compounds in renewable energy sources (Cann, A., & Liao, J., 2009).
  • Enzymatic Glycerolysis

properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPADIAOSJBISTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394272
Record name 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyldimethylsilyloxy)-1-pentanol

CAS RN

83067-20-3
Record name 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HR Allcock, ES Powell, AE Maher, RL Prange… - …, 2004 - ACS Publications
A modification of the method for synthesis of well-defined mono- and ditelechelic polyphosphazenes via the living, cationic polymerization of phosphoranimines has been developed. …
Number of citations: 35 pubs.acs.org
S Ghosh - 2006 - gyan.iitg.ernet.in
This dissertation describes thesuccessful efforts on the development of newer synthetic methodologies for tetrahydropyranylation/depyranylation, transition metal-free oxidation and thia-…
Number of citations: 2 gyan.iitg.ernet.in
S Kawashita, K Aoyagi, K Fukushima… - Chemical Biology & …, 2021 - Wiley Online Library
The development of small molecule inhibitors of programmed cell death‐1/programmed cell death‐ligand 1 (PD‐1/PD‐L1) has drawn research interest for the treatment of cancer. …
Number of citations: 3 onlinelibrary.wiley.com
EA Wappes - 2019 - search.proquest.com
As our world continues to connect and develop, the need for new medicines and treatments for emerging diseases steadily grows. In recent years, global epidemics have posed serious …
Number of citations: 3 search.proquest.com

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